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molecular formula C24H28N4O B8598315 2-(4,5-Diphenyl-1H-pyrazol-1-yl)-N-[2-(piperidin-1-yl)ethyl]acetamide CAS No. 120982-48-1

2-(4,5-Diphenyl-1H-pyrazol-1-yl)-N-[2-(piperidin-1-yl)ethyl]acetamide

Cat. No. B8598315
M. Wt: 388.5 g/mol
InChI Key: HCVAHGUKAAAIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04898880

Procedure details

A mixture of 15 g (0.049 mol) of ethyl 4,5-diphenyl-1H-pyrazole-1-acetate of example 1 and 10.2 mL (0.072 mol) of N-(2-aminoethyl)piperidine in 62 ml of diisopropylethylamine was stirred at 100° C. for 18 hr. Upon cooling and standing a solid precipitate was formed which was filtered off and recyrtallized very slowly from 250 mL of 1:3 THF-ether to yield 10.6 of 4,5-Diphenyl-N-[2-(1-piperidinyl)ethyl]-1H-pyrazole-1-acetamide mp 95°-97° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
62 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:8]=[N:9][N:10]([CH2:18][C:19](OCC)=[O:20])[C:11]=2[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:24][CH2:25][CH2:26][N:27]1[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1>C(N(C(C)C)CC)(C)C>[C:1]1([C:7]2[CH:8]=[N:9][N:10]([CH2:18][C:19]([NH:24][CH2:25][CH2:26][N:27]3[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]3)=[O:20])[C:11]=2[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=NN(C1C1=CC=CC=C1)CC(=O)OCC
Name
Quantity
10.2 mL
Type
reactant
Smiles
NCCN1CCCCC1
Name
Quantity
62 mL
Type
solvent
Smiles
C(C)(C)N(CC)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
was formed which
FILTRATION
Type
FILTRATION
Details
was filtered off

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=NN(C1C1=CC=CC=C1)CC(=O)NCCN1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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